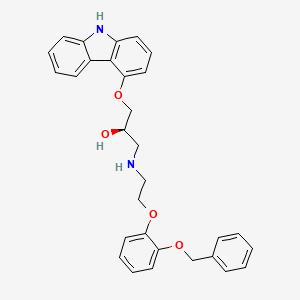

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol

Descripción general

Descripción

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure. This compound is characterized by the presence of a benzyloxy group at the 2’-O position and the absence of a methyl group at the 2-O position, which differentiates it from its parent compound, carvedilol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol typically involves multiple steps, starting from commercially available precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups in the precursor are protected using benzyl chloride in the presence of a base such as sodium hydride.

Selective Deprotection: The protected intermediate undergoes selective deprotection to remove the methyl group at the 2-O position.

Final Coupling: The final step involves coupling the deprotected intermediate with a suitable amine to form ®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Aplicaciones Científicas De Investigación

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications in cardiovascular diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of the cyclic AMP (cAMP) signaling pathway.

Comparación Con Compuestos Similares

Similar Compounds

Carvedilol: The parent compound, which has a methyl group at the 2-O position and lacks the benzyloxy group.

Nebivolol: Another beta-blocker with a different chemical structure but similar pharmacological effects.

Metoprolol: A selective beta-1 adrenergic antagonist used in the treatment of hypertension and heart failure.

Uniqueness

®-(+)-2’-O-Benzyloxy-2-O-desmethylcarvedilol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. These modifications can influence its binding affinity to adrenergic receptors and its metabolic stability, potentially leading to different therapeutic outcomes.

Actividad Biológica

(R)-(+)-2'-O-Benzyloxy-2-O-desmethylcarvedilol is a derivative of carvedilol, a non-selective beta-blocker with additional antioxidant properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular and neurodegenerative conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which enhances its pharmacological profile compared to its parent compound, carvedilol. The presence of the benzyloxy group contributes to its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Beta-Adrenergic Receptor Blockade : Similar to carvedilol, this compound exhibits antagonistic activity at beta-adrenergic receptors, which is crucial for managing conditions like hypertension and heart failure.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, potentially mitigating oxidative stress-related damage in various tissues .

- Inhibition of Enzymes : Preliminary studies suggest that it may inhibit monoamine oxidase (MAO) and cholinesterases, which are relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's .

In Vitro Studies

Various in vitro assays have been employed to evaluate the biological activity of this compound:

-

Cytotoxicity Assays : Using the MTT assay, researchers have assessed the cytotoxic effects on different cell lines. The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.

Cell Line IC50 (µM) Remarks L929 Fibroblasts >100 Non-cytotoxic SH-SY5Y 45 Moderate cytotoxicity observed -

Enzyme Inhibition Studies : The compound was tested for its ability to inhibit MAO-A and MAO-B, showing promising results with IC50 values comparable to known inhibitors.

Enzyme IC50 (µM) Comparison MAO-A 2.5 Comparable to Rasagiline MAO-B 3.0 Less potent than Selegiline -

Cholinesterase Inhibition : The compound demonstrated selective inhibition against butyrylcholinesterase (BChE), which is significant for Alzheimer's disease treatment.

Enzyme % Inhibition at 100 µM AChE 10 BChE 65

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound:

- Cardiovascular Disorders : Its beta-blocking activity makes it a candidate for treating hypertension and heart failure. Clinical trials are ongoing to evaluate its efficacy compared to traditional beta-blockers.

- Neurodegenerative Diseases : Given its inhibitory effects on MAO and cholinesterases, researchers are investigating its role in managing Alzheimer's disease symptoms. Early results from animal models suggest improved cognitive function and reduced neuroinflammation .

Propiedades

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBNXRUKJWSHW-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654264 | |

| Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217688-35-1 | |

| Record name | (2R)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.